N,N-Dimethylglycine hydrochloride

Catalog No.
S794046
CAS No.
2491-06-7
M.F
C4H9NO2.ClH
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylglycine hydrochloride

CAS Number

2491-06-7

Product Name

N,N-Dimethylglycine hydrochloride

IUPAC Name

2-(dimethylamino)acetic acid;hydrochloride

Molecular Formula

C4H9NO2.ClH
C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H

InChI Key

FKASAVXZZLJTNX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN(C)CC(=O)O.Cl

The exact mass of the compound N,N-Dimethylglycine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Dimethylglycine hydrochloride (DMG HCl) is a tertiary amino acid derivative widely procured as a stable, highly water-soluble (100 g/L at 20 °C) crystalline powder. In industrial and laboratory settings, it serves two primary roles: as a bidentate N,O-ligand in transition-metal catalysis (particularly copper-mediated cross-couplings) and as a bioavailable methyl donor in nutritional and pharmaceutical formulations. Unlike primary or secondary amino acids, its fully methylated nitrogen prevents unwanted N-functionalization during catalytic cycles. The hydrochloride salt is the industry standard form, providing a critical balance of stoichiometric precision, shelf stability, and organic solvent compatibility when neutralized in situ, making it a reliable precursor for complex chemical synthesis and formulation workflows [1].

Substituting DMG HCl with closely related amino acid ligands (such as glycine, sarcosine, or L-proline) in copper-catalyzed cross-couplings frequently leads to reaction failure. Because these alternatives contain reactive N-H bonds, they undergo competitive N-arylation with the aryl halide substrates, permanently deactivating the copper catalyst and stalling the primary reaction. Furthermore, attempting to procure the free base form of N,N-dimethylglycine instead of the hydrochloride salt introduces severe handling liabilities. The free base is notoriously deliquescent and highly hygroscopic, making accurate stoichiometric weighing nearly impossible in standard laboratory environments. The hydrochloride salt overcomes both issues, providing a non-reactive tertiary amine for catalysis and a stable, weighable crystalline solid for reproducible procurement[1].

Prevention of Catalyst Deactivation in Ullmann-Type C-O Couplings

In the CuI-catalyzed cross-coupling of 4-iodoanisole with phenol, the choice of amino acid ligand dictates the survival of the catalyst. When N-methylglycine (sarcosine) or L-proline is used, the reaction suffers from poor conversion because the ligand itself undergoes N-arylation, consuming the additive and deactivating the catalytic system. By switching to N,N-Dimethylglycine hydrochloride (7.5 mol %) alongside CuI (2 mol %), the tertiary amine structure entirely prevents ligand self-arylation. This substitution restores catalytic turnover, delivering the target diaryl ether in an 85% isolated yield at 90 °C [1].

Evidence DimensionTarget product yield and ligand stability
Target Compound DataDMG HCl: 85% yield (no ligand arylation)
Comparator Or BaselineN-methylglycine / L-proline: Low yield (ligand consumed by N-arylation)
Quantified DifferenceComplete prevention of ligand degradation, restoring high product yield
ConditionsCuI (2 mol%), ligand (7.5 mol%), 4-iodoanisole, phenol, Cs2CO3, dioxane, 90 °C

Buyers must select DMG HCl over secondary amino acid ligands to prevent catalyst poisoning and ensure high yields in C-O cross-coupling reactions.

Enablement of Palladium-Free Sonogashira-Type Couplings

Traditional Sonogashira couplings require expensive, toxic palladium co-catalysts. However, the addition of N,N-Dimethylglycine hydrochloride transforms simple copper(I) iodide into an active catalytic system capable of coupling aryl halides with terminal alkynes without any palladium. In benchmark reactions, the CuI/DMG HCl system achieves 82–98% isolated yields for diphenylacetylene derivatives. In contrast, unliganded CuI fails to promote this reaction efficiently under identical mild conditions. The use of the hydrochloride salt, combined with a base like K2CO3, generates the active ligand in situ, providing a highly reproducible and cost-effective alternative to Pd-based systems [1].

Evidence DimensionProduct yield without Palladium
Target Compound DataCuI + DMG HCl: 82–98% isolated yield
Comparator Or BaselineUnliganded CuI: Inefficient/trace yields
Quantified DifferenceEnables >80% yield of cross-coupled alkynes using only copper
ConditionsCuI (10 mol%), DMG HCl, K2CO3, aryl halide, terminal alkyne, 100 °C

Procuring DMG HCl allows manufacturers to eliminate expensive palladium catalysts from alkyne cross-coupling workflows, drastically reducing costs and heavy metal remediation.

Solid-State Stability and Formulation Processability

The physical form of dimethylglycine critically impacts its processability. N,N-Dimethylglycine free base is highly hygroscopic and prone to rapid deliquescence, making it exceptionally difficult to store, weigh, and handle in standard atmospheric conditions. In contrast, N,N-Dimethylglycine hydrochloride is manufactured as a stable crystalline powder. While it still requires protection from excessive moisture, its solid-state stability allows for precise stoichiometric weighing in both laboratory catalysis and industrial blending. Furthermore, its high aqueous solubility (100 g/L at 20 °C) ensures rapid dissolution in aqueous formulations .

Evidence DimensionHandling state and hygroscopicity
Target Compound DataDMG HCl: Stable, weighable crystalline powder
Comparator Or BaselineDMG free base: Highly deliquescent, difficult to weigh
Quantified DifferenceRestores stoichiometric precision and shelf stability
ConditionsStandard laboratory storage and weighing conditions

Procuring the hydrochloride salt is mandatory for reliable, reproducible weighing and formulation, avoiding the severe handling liabilities of the free base.

Ligand for Copper-Catalyzed C-O and C-N Cross-Couplings

Directly downstream of its ability to resist N-arylation, DMG HCl is a highly effective ligand for Ullmann-type etherifications and aminations. It is particularly valuable when coupling hindered phenols or sensitive amides with aryl halides, where traditional secondary amino acid ligands (like proline) would poison the catalyst. Buyers synthesizing complex pharmaceutical intermediates or agrochemicals rely on DMG HCl to maintain high catalytic turnover under relatively mild conditions (80–100 °C) [1].

Palladium-Free Alkyne Arylation (Sonogashira-Type Reactions)

Based on its high efficiency in promoting Cu-only cross-couplings, DMG HCl is procured for industrial scale-up of alkyne arylations. By replacing Pd/Cu co-catalyst systems with a CuI/DMG HCl system, manufacturers can synthesize substituted alkynes and enynes while avoiding the high costs and stringent purification requirements associated with palladium contamination in final active pharmaceutical ingredients (APIs) [2].

Nutritional and Pharmaceutical Formulations

Because of its stable crystalline form and high water solubility, DMG HCl is the preferred precursor for formulating methyl donors and osmolytes in dietary supplements and veterinary feeds. Its predictable solid-state behavior ensures accurate dosing and extended shelf-life in solid oral dosage forms, overcoming the deliquescence issues that plague the free base .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.0400063 Da

Monoisotopic Mass

139.0400063 Da

Heavy Atom Count

8

UNII

YXK75EAE92

Sequence

G

Related CAS

1118-68-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 6 of 12 companies with hazard statement code(s):;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2491-06-7

Wikipedia

N,N-dimethylglycine hydrochloride

General Manufacturing Information

Glycine, N,N-dimethyl-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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